![molecular formula C14H13N5O B11181787 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11181787.png)
2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) systems . These methods offer higher yields and are more sustainable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, Pb(OAc)4
Reduction: NaBH4, LiAlH4
Substitution: NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and disrupting disease-related signaling pathways . Molecular docking studies have provided insights into its binding affinities and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Known for its use in drug design and as a building block for light-emitting materials.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor and anticancer agent.
[1,2,4]Triazolo[4,3-c]quinazoline: Explored for its anticancer activity and potential as a PCAF inhibitor.
Uniqueness
2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one stands out due to its unique triazoloquinazoline core, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its versatility in various chemical reactions make it a valuable compound for research and development.
Biological Activity
The compound 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular structure of the compound can be described by the following formula:
- Molecular Formula: C₁₃H₁₃N₅
- Molecular Weight: 227.28 g/mol
The compound features a quinazolinone core fused with a triazole ring and a pyridine substituent, which is significant for its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism: The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
- Case Study: A study evaluated the cytotoxic effects of related quinazolinone derivatives against breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Mechanism: It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
- Findings: A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Substituent | Activity | IC50 (µM) |
---|---|---|
Hydrogen | Low | >100 |
Methyl | Moderate | 25 |
Chlorine | High | 10 |
This table illustrates how variations in substituents affect the compound's potency against specific targets.
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential of this compound:
- Animal Models: In studies involving murine models of cancer and infection, administration of the compound resulted in reduced tumor size and bacterial load.
- Toxicity Assessment: Preliminary toxicity evaluations indicated a favorable safety profile with no significant adverse effects at therapeutic doses.
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C14H13N5O/c20-13-10-5-1-2-6-11(10)16-14-17-12(18-19(13)14)9-4-3-7-15-8-9/h3-4,7-8H,1-2,5-6H2,(H,16,17,18) |
InChI Key |
MUJHAMQRXNYQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.